molecular formula C18H11N5O2 B3894959 2-amino-5-(3-nitrophenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile

2-amino-5-(3-nitrophenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile

Cat. No. B3894959
M. Wt: 329.3 g/mol
InChI Key: DBHIBEPVTUDKMX-UHFFFAOYSA-N
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Description

The compound “2-amino-5-(3-nitrophenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile” is a complex organic molecule. It contains an amino group (-NH2), a nitrophenyl group (-NO2), a phenyl group (C6H5), and a pyrrole ring (C4H4NH). The presence of these functional groups suggests that this compound could exhibit a variety of chemical properties and could be involved in numerous chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the nitro group could undergo reduction, and the pyrrole ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. For instance, the presence of polar groups like -NH2 and -NO2 would increase solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the application of this compound. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a catalyst, it would lower the activation energy of a specific reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds with nitro groups can be explosive and toxic. Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions could involve studying the compound’s potential applications, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-amino-5-(3-nitrophenyl)-1-phenylpyrrole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O2/c19-10-15-16(11-20)18(21)22(13-6-2-1-3-7-13)17(15)12-5-4-8-14(9-12)23(24)25/h1-9H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHIBEPVTUDKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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